molecular formula C12H14N2O5 B2954813 4-[(3-Nitrophenoxy)acetyl]morpholine CAS No. 50508-38-8

4-[(3-Nitrophenoxy)acetyl]morpholine

Cat. No.: B2954813
CAS No.: 50508-38-8
M. Wt: 266.253
InChI Key: FWLAPZFEDJOVRS-UHFFFAOYSA-N
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Description

4-[(3-Nitrophenoxy)acetyl]morpholine is an organic compound with the molecular formula C12H14N2O5. It is characterized by the presence of a morpholine ring attached to an acetyl group, which is further connected to a 3-nitrophenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Nitrophenoxy)acetyl]morpholine typically involves the reaction of morpholine with 3-nitrophenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Nitrophenoxy)acetyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3-Nitrophenoxy)acetyl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-Nitrophenoxy)acetyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the nitro group in the meta position, which can influence its reactivity and interactions with biological targets. This structural feature can make it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

1-morpholin-4-yl-2-(3-nitrophenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c15-12(13-4-6-18-7-5-13)9-19-11-3-1-2-10(8-11)14(16)17/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLAPZFEDJOVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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